[(Dimethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
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Overview
Description
(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine typically involves the click reaction between tripropargylamine and benzyl azide . This reaction is catalyzed by copper (I) ions and proceeds under mild conditions, making it an efficient and straightforward method for producing the compound.
Industrial Production Methods
While specific industrial production methods for (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have unique properties and applications.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine has a wide range of applications in scientific research, including:
Biology: The compound’s stability and reactivity make it useful in bioconjugation and labeling studies.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which (Dimethyl-1H-1,2,3-triazol-4-yl)methylamine exerts its effects involves its ability to stabilize metal ions, particularly copper (I) ions . This stabilization enhances the catalytic activity of copper in various chemical reactions, such as the azide-alkyne cycloaddition (CuAAC) reaction . The compound’s triazole ring allows it to form strong coordination bonds with metal ions, facilitating these catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound is similar in structure and function, also acting as a ligand for copper (I) ions.
BTTES: Another triazole-based ligand used in copper-catalyzed reactions.
Uniqueness
(Dimethyl-1H-1,2,3-triazol-4-yl)methylamine is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic applications where other triazole derivatives may not perform as effectively.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(1,5-dimethyltriazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H12N4/c1-5-6(4-7-2)8-9-10(5)3/h7H,4H2,1-3H3 |
InChI Key |
AKOKKEKDPXQBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)CNC |
Origin of Product |
United States |
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